molecular formula C16H15N3O4 B14987250 N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}furan-2-carboxamide

N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}furan-2-carboxamide

Cat. No.: B14987250
M. Wt: 313.31 g/mol
InChI Key: UTPJBGHWPLSBBD-UHFFFAOYSA-N
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Description

N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}furan-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a furan ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}furan-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a nitrile oxide to form the 1,2,5-oxadiazole ring.

    Attachment of the Furan Ring: The furan ring is introduced through a coupling reaction with a suitable furan derivative.

    Formation of the Carboxamide Group: The final step involves the reaction of the intermediate compound with an amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and furan rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the oxadiazole ring, while substitution reactions can introduce new functional groups to the phenyl or furan rings.

Scientific Research Applications

N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}furan-2-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: Its ability to form stable complexes makes it useful in the development of new materials with specific properties.

    Chemical Biology: The compound is used as a probe to study biological processes and interactions at the molecular level.

    Industrial Applications: It is explored for use in various industrial processes, including catalysis and the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives, furan-containing molecules, and carboxamide compounds. Examples include:

  • N-{4-[4-(chlorophenyl)-1,2,5-oxadiazol-3-yl}furan-2-carboxamide
  • N-{4-[4-(methoxyphenyl)-1,2,5-oxadiazol-3-yl}furan-2-carboxamide

Uniqueness

What sets N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}furan-2-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C16H15N3O4

Molecular Weight

313.31 g/mol

IUPAC Name

N-[4-(4-propan-2-yloxyphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide

InChI

InChI=1S/C16H15N3O4/c1-10(2)22-12-7-5-11(6-8-12)14-15(19-23-18-14)17-16(20)13-4-3-9-21-13/h3-10H,1-2H3,(H,17,19,20)

InChI Key

UTPJBGHWPLSBBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CO3

Origin of Product

United States

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